N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a pyrazolo[4,3-d]pyrimidine derivative featuring a bicyclic heterocyclic core. This compound is structurally characterized by:
- Pyrazolo[4,3-d]pyrimidine scaffold: A fused pyrazole-pyrimidine system, known for its pharmacological versatility in kinase inhibition and anti-inflammatory applications .
- Substituents: 1-Ethyl group: Enhances lipophilicity and modulates steric interactions. 3-Methyl group: Stabilizes the core structure through steric effects. Thioacetamide side chain: The 2-ethoxyphenyl acetamide moiety contributes to electronic and conformational diversity, likely affecting target binding .
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolo-pyrimidines and thioacetamide derivatives) are associated with kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-4-28-21-20(15(3)26-28)25-23(27(22(21)30)13-16-9-8-12-32-16)33-14-19(29)24-17-10-6-7-11-18(17)31-5-2/h6-12H,4-5,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPTXLNIIKCASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C23H25N5O4S |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 1359311-60-6 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-pyrazolo[4,3-d]pyrimidin-5(4H)-yl]acetamide |
Anticancer Potential
The pyrazolo[4,3-d]pyrimidine scaffold present in this compound is known for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For example, related pyrazolo compounds have demonstrated growth inhibition in leukemia cell lines, indicating that this compound may also possess anticancer activity .
The proposed mechanism of action for compounds with similar structures often involves the inhibition of specific kinases or enzymes involved in cell proliferation and survival. Studies show that targeting MEK1/2 kinases can lead to decreased phosphorylation of downstream effectors like ERK1/2, which is crucial in cancer signaling pathways .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study highlighted that certain furan-containing compounds showed better activity against pathogenic bacteria compared to standard treatments. This suggests that modifications in the furan moiety can enhance biological activity .
- Anticancer Activity Evaluation : In vitro studies on pyrazolo[4,3-d]pyrimidine derivatives indicated significant growth inhibition in various cancer cell lines. The IC50 values ranged from nanomolar to micromolar concentrations, showcasing their potential as therapeutic agents .
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, although specific data on this compound remains scarce. Toxicity assessments are crucial for evaluating the safety profile of new drug candidates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Variations: Pyrazolo-pyrimidine cores (target and ) are associated with kinase inhibition, while thiazolo-pyrimidines () and dihydropyridines () have distinct targets (e.g., calcium channels).
Substituent Effects: Furan-2-ylmethyl vs. 2-Methoxybenzyl: The furan group’s oxygen atom may participate in hydrogen bonding, whereas methoxybenzyl provides steric bulk and electron-donating effects . 2-Ethoxyphenyl vs.
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of a pyrazolo-pyrimidine thiol with a chloroacetamide derivative, analogous to methods described for thiopyrimidines (e.g., sodium methylate-mediated alkylation ).
- Yields for similar reactions range from 78% () to lower efficiencies for complex dihydropyridines ().
The 2-ethoxyphenyl group’s balance of lipophilicity and polarity may optimize pharmacokinetics compared to fluorinated or methoxylated analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can its purity be ensured?
- Methodology :
Synthetic Route : Use stepwise alkylation and sulfhydryl coupling reactions. Start with the pyrazolopyrimidine core, introduce the furan-2-ylmethyl group via nucleophilic substitution, and attach the thioacetamide moiety under reflux conditions in aprotic solvents like DMF or DCM .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral markers include the furan proton signals (~6.3–6.8 ppm) and the thioacetamide carbonyl peak (~170 ppm in -NMR) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
Spectroscopic Analysis : Compare experimental NMR data with computational predictions (e.g., ChemDraw simulations) to validate substituent positions .
X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Refine the structure using SHELXL, which is robust for small-molecule resolution (R-factor < 0.05) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology :
In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include a positive control (e.g., doxorubicin) and measure IC values .
Enzyme Inhibition : Assess activity against kinases (e.g., EGFR) using fluorescence-based assays. Monitor competitive binding via fluorescence polarization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (temperature, solvent ratio, catalyst loading). Use software like JMP or Minitab for statistical validation .
Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer. Optimize residence time (e.g., 30–60 minutes) and solvent systems (e.g., THF/water) to improve reproducibility .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Methodology :
Comparative SAR : Benchmark against analogs (e.g., N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide) to identify critical substituents. Use molecular docking (AutoDock Vina) to map binding interactions with target proteins .
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., assay conditions, impurities). Validate hypotheses via targeted synthesis of derivatives .
Q. How can non-covalent interactions (e.g., π-π stacking) be exploited to enhance bioactivity?
- Methodology :
Crystal Engineering : Co-crystallize the compound with co-formers (e.g., nicotinamide) to stabilize active conformations. Analyze packing motifs using Mercury software .
Supramolecular Modifications : Introduce halogen bonds (e.g., replace methoxy with chloro groups) to strengthen target binding. Monitor changes via isothermal titration calorimetry (ITC) .
Q. What advanced techniques characterize degradation products under physiological conditions?
- Methodology :
Forced Degradation Studies : Expose the compound to hydrolytic (pH 1.2 and 8.0), oxidative (3% HO), and photolytic (ICH Q1B) conditions.
LC-MS/MS Analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with Q-TOF MS to identify degradation pathways. Compare fragmentation patterns with literature .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
